

CAS number and molecular formula of 11-O-Syringylbergenin

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Compound of Interest

Compound Name: 11-O-Syringylbergenin

Cat. No.: B236551

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An In-depth Technical Guide to **11-O-Syringylbergenin** and Its Analogs for Researchers

Introduction

This technical guide provides a comprehensive overview of **11-O-Syringylbergenin**, a derivative of bergenin. Due to the limited availability of in-depth technical data specifically for **11-O-Syringylbergenin**, this document also includes detailed information on its parent compound, bergenin, and the closely related analog, 11-O-galloylbergenin. This contextual information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight potential areas for future investigation into the biological and chemical properties of **11-O-Syringylbergenin**.

Compound Profile: 11-O-Syringylbergenin

11-O-Syringylbergenin is a natural product that has been isolated from the plant *Corylopsis willmottiae*^[1]. As a derivative of bergenin, it belongs to the class of C-glycosides of trihydroxybenzoic acid.

Chemical and Physical Properties

A summary of the key identifiers for **11-O-Syringylbergenin** is provided below.

Property	Value	Source
CAS Number	126485-47-0	[1][2][3]
Molecular Formula	C23H24O13	[1]
Molecular Weight	508.43 g/mol	[1]
SMILES	OC1=C2[C@]3(--INVALID-LINK--(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O3)[H])[H]	[1]

Biological Activities of Related Bergenin Analogs

While specific biological activity data for **11-O-Syringylbergenin** is not extensively documented in publicly available literature, the activities of its parent compound, bergenin, and the analog 11-O-galloylbergenin have been studied. These findings may suggest potential therapeutic avenues for **11-O-Syringylbergenin**.

Antioxidant and Antiplasmodial Activities

Research on bergenin and 11-O-galloylbergenin isolated from *Mallotus philippensis* has demonstrated their potential as antioxidant and antiplasmodial agents[4][5]. In vitro studies revealed that 11-O-galloylbergenin, in particular, showed potent antioxidant activity, with EC50 values comparable to ascorbic acid[4][5]. Both compounds exhibited good activity against the chloroquine-sensitive D10 strain of *Plasmodium falciparum*, with IC50 values below 8 µM[4][5].

Cytotoxic Activity

A study on synthetic derivatives of bergenin evaluated their cytotoxic activity against DU-145 (prostate cancer) and BGC-823 (gastric cancer) cell lines. The findings indicated that modifications to the hydroxyl groups and the lipophilicity of the bergenin esters play a significant role in their cytotoxic effects[6]. This suggests that **11-O-Syringylbergenin**, as an ester derivative, may also possess cytotoxic properties worth investigating.

Experimental Protocols

Detailed experimental protocols for **11-O-Syringylbergenin** are scarce. However, a general methodology for the synthesis of bergenin derivatives can be adapted from existing literature.

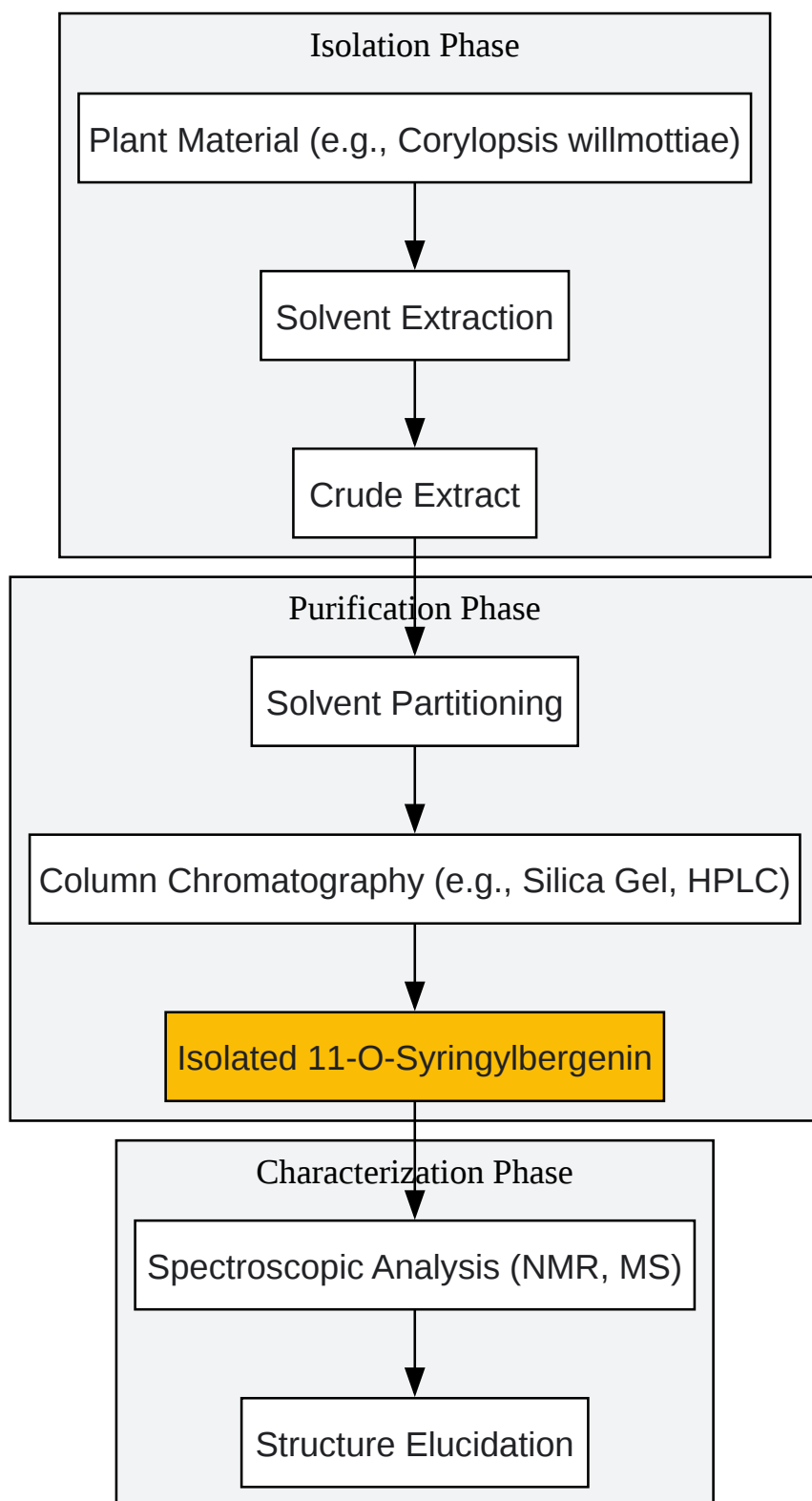
General Synthesis of 11-O-Acyl Bergenin Derivatives

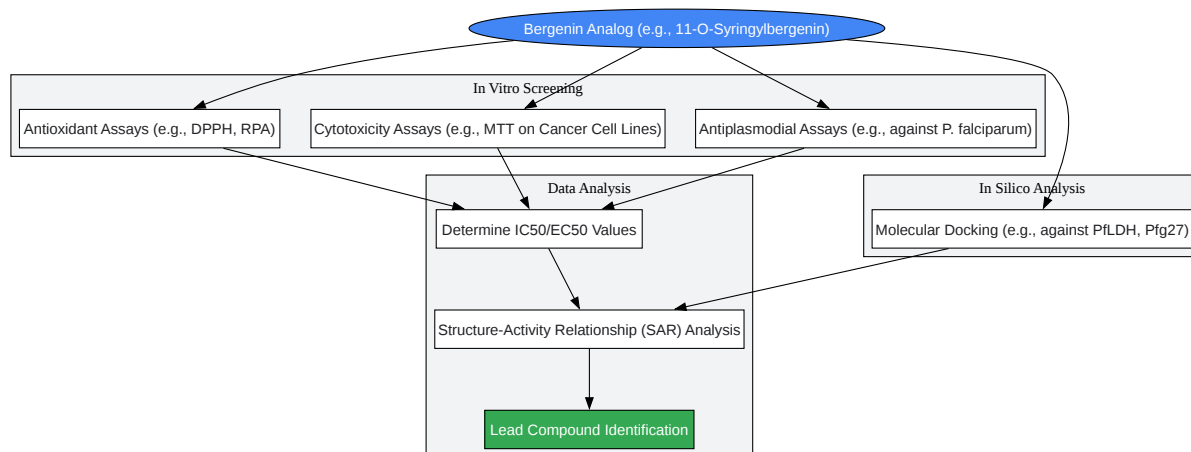
This protocol is a generalized procedure based on the synthesis of other bergenin esters and serves as a potential starting point for the synthesis of **11-O-Syringylbergenin**.

- **Protection of Phenolic Hydroxyl Groups:** The phenolic hydroxyl groups of bergenin are first protected, for example, by reacting with benzyl bromide to form benzyl ethers.
- **Esterification:** The protected bergenin is then treated with the desired acid (e.g., syringic acid for **11-O-Syringylbergenin**) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane).
- **Deprotection:** The protecting groups (e.g., benzyl groups) are subsequently removed via hydrogenation over a palladium on carbon (Pd/C) catalyst to yield the final bergenin ester derivative.
- **Purification and Characterization:** The final product is purified using standard techniques like column chromatography. Characterization is performed using methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Workflow and Pathway Visualizations

The following diagrams illustrate conceptual workflows relevant to the study of natural products like **11-O-Syringylbergenin**.





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